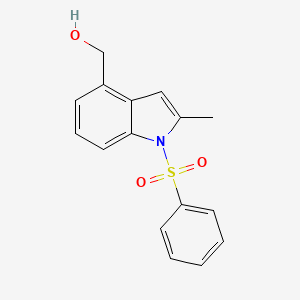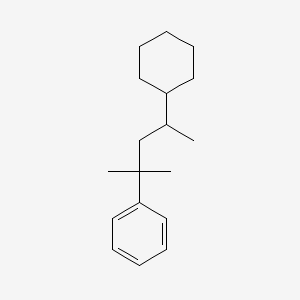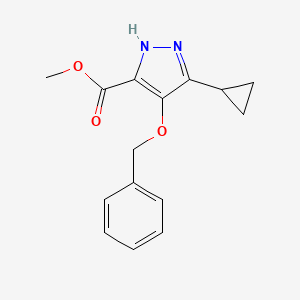![molecular formula C8H8O2 B13939935 Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
Spiro[3.4]oct-6-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3.4]oct-6-ene-1,3-dione is a spirocyclic compound with the molecular formula C8H8O2. It is characterized by a unique structure where two rings are connected through a single carbon atom, forming a spiro linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.4]oct-6-ene-1,3-dione typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where ninhydrin and an alkene (such as chalcone) react in the presence of a catalyst like proline . The reaction proceeds with high regioselectivity and stereoselectivity, yielding the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
Spiro[3.4]oct-6-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Spiro[3.4]oct-6-ene-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Spiro[3.4]oct-6-ene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
類似化合物との比較
Similar Compounds
Spiro[3.4]octane-1,3-dione: Similar in structure but lacks the double bond present in Spiro[3.4]oct-6-ene-1,3-dione.
Spiro[3.5]non-6-ene-1,3-dione: Contains an additional carbon in the ring structure, leading to different chemical properties.
Uniqueness
Spiro[3This compound’s distinct properties make it a valuable subject of study in various scientific fields .
特性
分子式 |
C8H8O2 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
spiro[3.4]oct-6-ene-1,3-dione |
InChI |
InChI=1S/C8H8O2/c9-6-5-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
InChIキー |
HRKYOYVXQCIQNR-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC12C(=O)CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)






![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)

